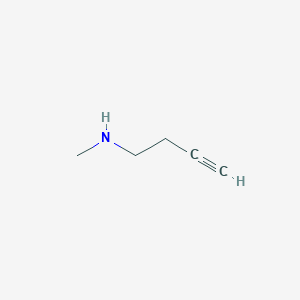

(But-3-yn-1-yl)(methyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methylbut-3-yn-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-3-4-5-6-2/h1,6H,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFSDSHCWBZGQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization As a Functionalized Aminoalkyne

(But-3-yn-1-yl)(methyl)amine is classified as a functionalized aminoalkyne. This designation arises from its molecular structure, which features two key functional groups:

A terminal alkyne (-C≡CH): The presence of a carbon-carbon triple bond at the end of the butynyl chain provides a site for a variety of addition reactions and carbon-carbon bond-forming strategies. smolecule.com

A secondary amine (-NH(CH₃)): The methyl-substituted amino group imparts basicity and nucleophilicity to the molecule, enabling it to participate in reactions typical of amines. smolecule.com

The strategic placement of these two reactive centers within the same molecule allows for their independent or sequential reaction, offering chemists a powerful tool for constructing intricate molecular architectures. nih.govpreprints.orgmdpi.com The interplay between the electron-rich alkyne and the nucleophilic amine defines the compound's reactivity and its utility in synthetic organic chemistry. smolecule.com

Significance As a Building Block in Complex Chemical Synthesis

The true value of (but-3-yn-1-yl)(methyl)amine lies in its role as a versatile building block for the synthesis of more elaborate chemical structures, particularly nitrogen-containing heterocycles. nih.govpreprints.orgmdpi.comnih.gov These cyclic compounds are of immense interest due to their prevalence in pharmaceuticals and other biologically active molecules.

The dual functionality of this compound allows for its participation in a variety of powerful synthetic methodologies:

Intramolecular Cyclization Reactions: The amine can react with the alkyne group within the same molecule, often facilitated by a metal catalyst, to form five- or six-membered rings. nih.gov This process, known as hydroamination, is an efficient way to construct heterocyclic scaffolds.

Tandem and Cascade Reactions: The compound can be employed in multi-step, one-pot reactions where both the amine and alkyne functionalities react in a programmed sequence. preprints.orgmdpi.com For instance, a copper(I)-catalyzed tandem hydroamination/alkynylation process involving an aminoalkyne and a terminal alkyne can produce functionalized N-heterocycles in excellent yields. nih.gov

"Click" Chemistry: The terminal alkyne is a suitable partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction allows for the efficient and specific formation of triazole rings, linking the aminoalkyne to other molecular fragments.

Functional Group Interconversion: Both the amine and alkyne groups can be chemically modified to introduce new functionalities. The amine can undergo acylation or alkylation, while the alkyne can participate in reactions like hydrogenation to form alkenes or alkanes, or hydrohalogenation to introduce haloalkenes. smolecule.com

The utility of aminoalkynes like this compound is a significant area of research, with ongoing efforts to develop new catalytic systems and reaction conditions to expand their synthetic potential. nih.govpreprints.orgmdpi.com These efforts aim to enhance selectivity, efficiency, and atom economy in the construction of complex, biologically relevant molecules. nih.govmdpi.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉N nih.gov |

| IUPAC Name | N-methylbut-3-yn-1-amine nih.gov |

| Molecular Weight | 83.13 g/mol nih.gov |

| SMILES | CNCCC#C nih.gov |

| InChIKey | OOFSDSHCWBZGQL-UHFFFAOYSA-N nih.gov |

Advanced Synthetic Methodologies for this compound

The synthesis of this compound, a bifunctional molecule featuring both a secondary amine and a terminal alkyne, presents unique challenges and opportunities in organic synthesis. Its structure serves as a valuable building block for more complex molecules, particularly in the development of nitrogen-containing heterocycles and other scaffolds of medicinal interest. This article explores advanced synthetic methodologies for its preparation, focusing on strategic bond formations, stereochemical control, modern catalytic methods, and the integration of green chemistry principles.

Elucidation of Chemical Reactivity and Mechanistic Pathways

Reactivity Profiles of the Terminal Alkyne Moiety

The terminal alkyne group (–C≡CH) is characterized by its linear geometry, high electron density within the triple bond, and the notable acidity of the terminal proton. These features make it susceptible to a variety of addition and coupling reactions. msu.edu

Electrophilic and Nucleophilic Addition Reactions

The electron-rich π-systems of the alkyne triple bond readily undergo electrophilic addition. For instance, reaction with hydrogen halides (HX) typically proceeds via a Markovnikov mechanism, where the initial addition of a proton yields a secondary vinylic cation, leading to the formation of a haloalkene. libretexts.org A second addition of HX can occur to yield a geminal dihalide. libretexts.org Hydration of the terminal alkyne, often catalyzed by mercury salts, also follows Markovnikov's rule to produce an enol intermediate, which rapidly tautomerizes to the more stable methyl ketone. libretexts.orgucsb.edu

Conversely, the terminal proton of the alkyne is sufficiently acidic (pKa ≈ 25) to be removed by a strong base, such as sodium amide (NaNH₂), to form a potent nucleophile known as an acetylide anion. libretexts.org This anion can participate in classic SN2 reactions with primary alkyl halides, enabling the formation of new carbon-carbon bonds and the synthesis of more complex internal alkynes. masterorganicchemistry.com

| Reaction Type | Reagents | Typical Product for (But-3-yn-1-yl)(methyl)amine | Key Mechanistic Feature |

|---|---|---|---|

| Hydrohalogenation | HBr (excess) | (4,4-Dibromobutan-1-yl)(methyl)amine | Markovnikov addition; vinylic cation intermediate. libretexts.org |

| Hydration (Oxymercuration) | H₂O, H₂SO₄, HgSO₄ | 4-(Methylamino)butan-2-one | Markovnikov addition; keto-enol tautomerism. msu.edu |

| Acetylide Alkylation | 1. NaNH₂ 2. CH₃I | Methyl(pent-3-yn-1-yl)amine | SN2 reaction by nucleophilic acetylide. masterorganicchemistry.com |

Cycloaddition Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne of this compound is an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. nih.govwikipedia.org The reaction is highly efficient, specific, and tolerant of a wide range of functional groups, proceeding under mild conditions, often in aqueous solvents. nih.govresearchgate.net The mechanism involves the formation of a copper(I) acetylide intermediate which then reacts with the azide. nih.gov This transformation is widely used for bioconjugation and materials science applications. springernature.com

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Alkyne | This compound | Substrate |

| Azide | Benzyl Azide | Coupling Partner |

| Copper(I) Source | CuSO₄ / Sodium Ascorbate | In situ generation of the active Cu(I) catalyst. wikipedia.org |

| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) | Stabilizes the Cu(I) oxidation state and accelerates the reaction. nih.gov |

| Solvent | t-BuOH/H₂O or DMSO | Provides a medium for the reaction. |

Hydrofunctionalization Reactions (e.g., Hydroamination)

Hydroamination involves the addition of an N-H bond across the carbon-carbon triple bond. This reaction is a highly atom-economical method for synthesizing nitrogen-containing compounds like enamines and imines. conicet.gov.ar For terminal alkynes such as in this compound, intermolecular hydroamination with another amine, often catalyzed by transition metals like copper or rhodium, can yield either Markovnikov or anti-Markovnikov addition products depending on the catalytic system. mdpi.comrsc.orgresearchgate.net For example, copper nanoparticle catalysts have been shown to favor the formation of imines resulting from Markovnikov addition, which can subsequently be reduced to the corresponding amine. conicet.gov.ar Intramolecular hydroamination is also a powerful strategy, where the amine and alkyne within the same molecule react to form nitrogen heterocycles, a common motif in biologically active compounds. nih.gov

Reactivity Profiles of the Secondary Amine Moiety

The secondary amine group (–NHCH₃) in this compound is both basic and nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to engage in a variety of reactions, including acid-base chemistry, alkylation, acylation, and condensation.

Amine-Initiated Cascade Reactions

The nucleophilic amine can initiate cascade reactions where subsequent steps involve the alkyne moiety. Such sequences are powerful tools for rapidly building molecular complexity from simple starting materials. For instance, an aminopalladation cascade can be envisioned where the amine adds to an alkyne in the presence of a palladium catalyst, generating a vinylic palladium species. This intermediate can then be trapped in a subsequent intramolecular Heck reaction or an intermolecular Suzuki cross-coupling, leading to the formation of highly substituted enamines. nih.gov Gold-catalyzed reactions involving terminal alkynes can also lead to cascade processes where an initial amine-related step is followed by cyclization or annulation. researchgate.net

Condensation and Substitution Reactions

The secondary amine undergoes several fundamental organic reactions. It can react with aldehydes and ketones in a condensation reaction to form enamines, which are versatile synthetic intermediates.

As a potent nucleophile, the amine readily participates in substitution reactions. masterorganicchemistry.com One of the most common transformations is acylation, where it reacts with acid chlorides or anhydrides to form stable N,N-disubstituted amides. libretexts.org This reaction is typically rapid and high-yielding. libretexts.org

Alkylation of the secondary amine with alkyl halides leads to the formation of a tertiary amine. However, this reaction can be difficult to control, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to further alkylation and the formation of a quaternary ammonium (B1175870) salt. libretexts.orgmsu.edu

| Reaction Type | Reagents | Product Class | Notes |

|---|---|---|---|

| Acylation | Acetyl Chloride, Pyridine | Amide | Typically high yield; the amide product is less nucleophilic, preventing over-acylation. libretexts.org |

| Alkylation | Methyl Iodide | Tertiary Amine / Quaternary Ammonium Salt | Can be difficult to stop at the tertiary amine stage due to overalkylation. libretexts.orgmsu.edu |

| Condensation | Cyclohexanone, Acid catalyst | Enamine | Reversible reaction involving the loss of water. |

Intramolecular Cyclization Pathways

The intramolecular cyclization of this compound, an example of hydroamination, can theoretically proceed via two distinct pathways, dictated by the regioselectivity of the nucleophilic attack of the amine onto the alkyne. These pathways are classified according to Baldwin's rules as 5-exo-dig and 6-endo-dig cyclizations.

5-Exo-Dig Cyclization: In this pathway, the nitrogen atom attacks the internal carbon of the alkyne, leading to the formation of a five-membered ring. This process is generally favored for terminal alkynes and results in the formation of 1-methyl-2-methylenepyrrolidine. The "exo" designation indicates that the bond being broken (the C-N bond formation) is outside the newly formed ring, and "dig" refers to the diagonal geometry of the alkyne.

6-Endo-Dig Cyclization: Alternatively, the nitrogen atom can attack the terminal carbon of the alkyne. This "endo" cyclization, where the newly formed bond is within the ring, would lead to a six-membered ring, specifically 1,5-dimethyl-1,2,3,4-tetrahydropyridine. While generally disfavored for terminal alkynes according to Baldwin's rules, this pathway can sometimes be promoted under specific catalytic conditions.

The regioselectivity of the cyclization is highly dependent on the reaction conditions, particularly the nature of the catalyst employed. Transition metal catalysts, such as those based on gold, titanium, or palladium, are often used to facilitate these transformations. The choice of metal and its ligand sphere can significantly influence which cyclization pathway is favored. For instance, gold(I) catalysts are well-known to activate alkynes towards nucleophilic attack and often favor the exo-dig cyclization pathway in related systems.

Table 1: Theoretical Intramolecular Cyclization Products of this compound

| Cyclization Pathway | Product Name | Ring Size |

| 5-Exo-Dig | 1-methyl-2-methylenepyrrolidine | 5-membered |

| 6-Endo-Dig | 1,5-dimethyl-1,2,3,4-tetrahydropyridine | 6-membered |

Detailed Mechanistic Investigations using Kinetic and Spectroscopic Methods

Detailed mechanistic investigations into the intramolecular cyclization of this compound would involve a combination of kinetic experiments and spectroscopic analysis to elucidate the reaction mechanism, identify key intermediates, and determine the rate-determining step. While specific studies on this exact molecule are not prevalent in the literature, the methodologies applied to analogous N-alkynylamines provide a clear framework for such investigations.

Kinetic Studies:

Kinetic analysis of the cyclization reaction, often catalyzed by a transition metal complex (e.g., a gold(I) phosphine (B1218219) complex), would provide crucial insights into the reaction mechanism. A typical experimental setup would involve monitoring the disappearance of the starting material, this compound, and the appearance of the cyclized product(s) over time using techniques like gas chromatography (GC) or quantitative nuclear magnetic resonance (NMR) spectroscopy.

Key kinetic experiments would include:

Reaction Order Determination: By systematically varying the initial concentrations of the substrate and the catalyst, the order of the reaction with respect to each component can be determined. This information is vital for formulating a rate law that is consistent with a proposed mechanism.

Activation Parameters: Measuring the reaction rate at different temperatures allows for the determination of the activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), through the Arrhenius and Eyring equations. These parameters provide information about the energy profile of the reaction and the nature of the transition state.

Isotope Effects: The use of deuterated substrates, for example, by replacing the N-H proton with deuterium, can reveal whether C-H or N-H bond cleavage is involved in the rate-determining step. A significant kinetic isotope effect (KIE) would be observed if this were the case.

Table 2: Hypothetical Kinetic Data for the Gold-Catalyzed 5-Exo-Dig Cyclization of this compound

| Parameter | Value (Hypothetical) | Significance |

| Rate Law | rate = k[Substrate][Au Catalyst] | First-order in both substrate and catalyst, suggesting a bimolecular step is involved in the rate-determining step. |

| Activation Energy (Ea) | 75 kJ/mol | Provides the minimum energy required for the reaction to occur. |

| Enthalpy of Activation (ΔH‡) | 72 kJ/mol | The change in heat content in going from reactants to the transition state. |

| Entropy of Activation (ΔS‡) | -20 J/(mol·K) | A negative value suggests a more ordered transition state, consistent with an associative mechanism. |

Spectroscopic Methods:

Spectroscopic techniques are indispensable for identifying the structures of intermediates and products and for monitoring the progress of the reaction in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for characterizing the starting material and the final cyclized products. The disappearance of the characteristic alkyne proton and carbon signals and the appearance of new signals corresponding to the vinyl group in the exo-cyclized product or the enamine in the endo-cyclized product would be indicative of the reaction's progress. In-situ NMR monitoring can provide real-time concentration data for kinetic analysis.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for tracking the functional group transformations during the cyclization. The disappearance of the characteristic C≡C-H stretching frequency (around 3300 cm-1) and the C≡C stretching frequency (around 2100 cm-1) of the terminal alkyne, along with the appearance of a C=C stretching frequency for the exocyclic double bond (around 1650 cm-1) in the pyrrolidine (B122466) product, would be key diagnostic markers.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the products and any observable intermediates, aiding in their structural elucidation.

By combining these kinetic and spectroscopic methods, a comprehensive understanding of the intramolecular cyclization of this compound can be achieved, enabling the optimization of reaction conditions to selectively favor the desired heterocyclic product.

Strategic Applications in Complex Organic Synthesis

(But-3-yn-1-yl)(methyl)amine as a Versatile Multicomponent Reaction (MCR) Substrate

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are powerful tools for achieving efficiency and molecular diversity. The secondary amine functionality of this compound allows it to serve as a key component in isocyanide-based MCRs, most notably the Ugi four-component reaction (U-4CR). nih.govrug.nl

In a typical U-4CR, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide condense to form a dipeptide-like α-acylamino amide scaffold. beilstein-journals.org When this compound is employed as the amine component, the resulting Ugi product is endowed with a terminal alkyne moiety. This functional group does not interfere with the main reaction but is retained in the product, serving as a versatile handle for subsequent chemical modifications. chim.it This strategy efficiently generates a complex, polyfunctionalized molecule in a single step, incorporating the intact (but-3-yn-1-yl)(methyl)amino substructure.

Table 1: Role of this compound in the Ugi 4-Component Reaction

| Reaction Component | Example | Role of this compound | Resulting Product Feature |

| Amine | This compound | Nucleophile that forms an imine with the carbonyl component. | Incorporation of the N-methyl-N-butynyl group into the scaffold. |

| Carbonyl | Benzaldehyde | Electrophile for imine formation. | Provides one point of diversity (R1). |

| Carboxylic Acid | Acetic Acid | Provides the acyl group and acts as a proton source. | Provides a second point of diversity (R2). |

| Isocyanide | tert-Butyl isocyanide | Carbon-centered nucleophile that undergoes α-addition. | Provides a third point of diversity (R3). |

Post-Ugi Transformations Utilizing the Alkyne Moiety

The true synthetic power of using this compound in Ugi reactions lies in the potential for post-Ugi transformations. chim.itmdpi.com The terminal alkyne incorporated into the product is a highly versatile functional group for a wide array of subsequent reactions, particularly cyclization cascades to build complex heterocyclic systems. chim.it

The existence of the alkyne moiety within the Ugi adduct allows for post-condensation cyclizations to establish new carbon-carbon and carbon-heteroatom bonds. chim.it These transformations can be promoted by various transition metals or conducted under metal-free conditions. mdpi.com Gold and palladium catalysts are particularly effective in activating the alkyne for intramolecular nucleophilic attack by other functional groups within the molecule. nu.edu.kz This approach enables the synthesis of diverse and complex heterocyclic backbones, such as 2-oxindoles and spiroindolines, from relatively simple starting materials. chim.it While Ugi-adducts with terminal alkynes can sometimes present challenges in reactivity compared to those with internal alkynes, careful optimization of reaction conditions allows for their successful transformation. frontiersin.org

Key Post-Ugi Cyclization Strategies:

Gold-Catalyzed Cyclization: Cationic gold catalysts activate the alkyne, facilitating intramolecular attack from nearby nucleophiles (e.g., amides, indoles) to form various ring systems. frontiersin.org

Palladium-Catalyzed Reactions: The alkyne can participate in domino Heck/Buchwald-type processes for the construction of fused ring systems. chim.it

Click Chemistry: The terminal alkyne is an ideal partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the facile introduction of a triazole ring.

Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides to further extend the molecular framework.

Divergent Synthesis via Biginelli-Type and Related Reactions

The classical Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). eurekaselect.com While secondary amines like this compound are not direct components in the traditional Biginelli reaction, which requires the N-H bonds of urea for cyclization, they can be employed in "Biginelli-like" or modified Biginelli reactions (MBRs) to achieve divergent synthesis pathways. eurekaselect.comnih.gov

For instance, some Biginelli-type reactions can be initiated by a secondary amine. One reported strategy involves the reaction of a secondary amine with a propiolate ester to generate a β-enaminone intermediate in situ. mdpi.com This enaminone can then act as the 1,3-dicarbonyl component in a subsequent Biginelli-like condensation. This approach highlights how the reactivity of secondary amines can be harnessed to access DHMP-related scaffolds that are not available through the classic pathway. By employing this compound in such a strategy, the resulting heterocyclic scaffold would be functionalized with the reactive alkyne group, opening avenues for further diversification. These modified approaches are crucial for preparing novel series of dihydropyrimidinones and related heterocyclic structures. eurekaselect.commdpi.com

Construction of Advanced Heterocyclic Scaffolds

The dual functionality of this compound makes it an exemplary precursor for the construction of advanced heterocyclic scaffolds. mdpi.comnih.gov Beyond post-MCR cyclizations, the amine and alkyne groups can be used in a variety of other synthetic sequences to build nitrogen-containing rings.

The propargylamine (B41283) substructure is a valuable building block for synthesizing heterocycles like pyridines and naphthyridines. mdpi.com For example, gold-catalyzed reactions of propargylamines with carbonyl compounds can lead to a sequential amination-cyclization-aromatization cascade to furnish substituted pyridines. mdpi.com Furthermore, the alkyne can undergo intramolecular hydroamination/Pictet-Spengler type cyclizations, providing access to complex polycyclic indole (B1671886) scaffolds. mdpi.com Copper-catalyzed annulation reactions involving terminal alkynes are also a powerful method for constructing diverse ethynyl-N-heterocycles. nih.govresearchgate.net The strategic placement of the amine and alkyne in this compound allows it to act as a linchpin, connecting different parts of a molecule to form a final, complex heterocyclic core.

Modular Synthesis of Polyfunctionalized Molecules

Modular synthesis aims to construct complex molecules from simple, interchangeable building blocks (modules). Multicomponent reactions are inherently modular, and this compound is an ideal substrate for such strategies. nih.govrsc.org

When used in a U-4CR, this compound serves as one of four modules. By systematically varying the other three components—the aldehyde, the carboxylic acid, and the isocyanide—a large library of structurally diverse compounds can be rapidly synthesized. nih.gov Each member of the library shares the common N-methyl-N-butynyl core but differs in the peripheral R-groups. This modularity is exceptionally powerful in medicinal chemistry for exploring structure-activity relationships (SAR). nih.gov The resulting polyfunctionalized products contain multiple reactive sites: the amide bonds, the variable R-groups, and the terminal alkyne, each of which can be selectively modified in subsequent steps, further expanding the accessible chemical space from a single modular reaction.

Methodological Contributions to Pharmaceutical Intermediate Synthesis

The structural motifs present in this compound are relevant to the synthesis of pharmaceutical intermediates. The propargylamine moiety is a known pharmacophore found in several biologically active compounds. Its alkene analogue, (but-3-en-1-yl)(methyl)amine, is recognized as a valuable building block for creating complex organic molecules for the pharmaceutical industry. smolecule.com

By analogy, this compound can serve as a key intermediate for various drug discovery programs. The alkyne group can be hydrogenated to the corresponding alkene or alkane, or it can be transformed into other functional groups, providing access to a wide range of molecular architectures. Propargylamines are key components in A³-coupling reactions (aldehyde-alkyne-amine), a powerful one-pot method for generating molecules that are constituents of many biologically active compounds. researchgate.netevitachem.com The ability to use this compound in efficient, complexity-building reactions makes it a valuable tool for accelerating the synthesis of novel compounds for biological screening. nih.govnih.gov

Integration into Advanced Material Precursor Architectures

The terminal alkyne of this compound is a prime functional group for applications in materials science, primarily through its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click" reaction. This reaction is known for its high efficiency, selectivity, and tolerance of a wide variety of functional groups, making it ideal for creating complex material architectures. mdpi.com

This compound can be used as a monomer or as a functionalizing agent to introduce alkyne groups into or onto polymer backbones, nanoparticles, or surfaces. These alkyne-functionalized materials can then be readily modified by "clicking" them with azide-containing molecules, such as fluorescent dyes, biomolecules, or cross-linking agents. This modular approach allows for the precise engineering of materials with tailored properties for applications in fields ranging from biotechnology to electronics. The amine group can also be used to tune the material's properties (e.g., solubility, basicity) or to provide an additional site for covalent attachment.

Role in Catalysis and Ligand Design

(But-3-yn-1-yl)(methyl)amine as a Substrate in Catalytic Transformations

The presence of both a nucleophilic amine and a reactive terminal alkyne allows this compound to participate in a variety of catalytic reactions. The alkyne group is particularly notable for its ability to engage in metal-catalyzed coupling reactions.

Research has shown that this compound serves as a substrate in copper-catalyzed reactions to form new carbon-nitrogen (C-N) bonds. Specifically, it is utilized in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction allows for the efficient creation of a triazole ring system by joining the alkyne group of this compound with an azide-containing molecule.

An example of this is in the synthesis of azidobupramine, a structural analogue of the antidepressant imipramine. In this synthesis, this compound is reacted with an azido-functionalized dibenzo[b,f]azepine derivative. nih.gov The terminal alkyne of this compound couples with the azide (B81097) group, a transformation that is foundational to creating bifunctional neurotransmitter transporter ligands. nih.gov

Another documented use of this compound is in the synthesis of Metforminyn (Met), a research chemical derived from the diabetes drug metformin. This compound is a key reactant in a process that ultimately yields the final biguanide structure. plos.org The synthesis involves reacting dicyandiamide with N-methylbut-3-yn-1-amine in the presence of hydrochloric acid. plos.org The resulting product, Metforminyn, which contains the butynyl group, can then undergo in-situ copper-catalyzed click reactions within cells, highlighting the utility of the incorporated alkyne moiety for bio-conjugation studies. plos.org

| Reaction Type | Catalyst/Reagents | Reactant(s) with this compound | Product Type | Reference |

|---|---|---|---|---|

| Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | Azido-functionalized dibenzo[b,f]azepine | Triazole-linked bifunctional ligand (Azidobupramine) | nih.gov |

| Biguanide Synthesis | HCl, Heat | Dicyandiamide | Alkyne-functionalized biguanide (Metforminyn) | plos.org |

A comprehensive literature search did not yield specific examples of this compound being used as a substrate in metal-catalyzed C-C, C-O, or C-S bond formation reactions.

Following an extensive review of scientific literature, no specific research findings were identified concerning the use of this compound as a substrate in stereoselective catalytic reactions.

Potential as a Chiral or Achiral Ligand in Transition Metal Catalysis

A thorough search of available chemical literature and databases did not reveal any instances of this compound being employed as either a chiral or an achiral ligand in transition metal catalysis. Its potential in this area remains unexplored in published research.

Organocatalytic Applications

No specific applications of this compound in the field of organocatalysis have been reported in the reviewed scientific literature.

Unraveling Catalytic Cycle Mechanisms

While this compound participates as a substrate in reactions like the copper-catalyzed azide-alkyne cycloaddition, detailed studies focusing on its specific role in elucidating the mechanisms of catalytic cycles were not found in the available literature. The mechanism of the CuAAC reaction itself is well-established, but research has not specifically focused on how this particular amine influences the cycle.

Derivatives and Analogues of but 3 Yn 1 Yl Methyl Amine

Design and Synthesis of Functionalized Aminoalkyne Derivatives

The design of functionalized aminoalkyne derivatives often targets the synthesis of nitrogen-containing heterocyclic scaffolds, which are significant in medicinal chemistry. mdpi.com The synthesis of these derivatives can be achieved through a variety of methods that modify the basic (But-3-yn-1-yl)(methyl)amine structure.

One key approach involves sequential reactions where the aminoalkyne reacts with electrophiles and nucleophiles in a controlled manner. mdpi.com Metal catalysis, particularly with transition metals, plays a crucial role in activating the C-C triple bond of the alkyne, making it more susceptible to nucleophilic attack. mdpi.com Gold-based catalysts, for example, have shown high efficiency in hydroamination and hydroalkoxylation reactions to form carbon-oxygen bonds under mild conditions. nih.govrawdatalibrary.net The choice of metal catalyst and ligands can be tailored to achieve high selectivity and efficiency. mdpi.comnih.gov

The functionalization can also occur at the amine. For instance, N-acyl derivatives of aromatic α-amino acids can be synthesized through amidoalkylation reactions. researchgate.net While not directly involving this compound, these methods illustrate how the amine group can be modified to introduce new functional groups.

The synthesis of more complex derivatives, such as C2-functionalized morpholines and piperazines, can be achieved through multi-step, one-pot procedures involving organocatalysis. nih.gov Such methodologies allow for the rapid preparation of a diverse range of functionalized azaheterocycles. nih.gov

Below is a table summarizing synthetic methodologies applicable to the functionalization of aminoalkynes:

| Reaction Type | Catalyst/Reagent | Description | Potential Application to this compound |

| Intramolecular Hydroamination | Transition metals (e.g., Gold, Zirconium) | Cyclization of the aminoalkyne to form heterocyclic compounds. mdpi.comacs.org | Synthesis of pyrrolidine (B122466) or piperidine (B6355638) derivatives. |

| Sequential Reactions | Metal catalysts | Stepwise addition of electrophiles and nucleophiles to the alkyne. mdpi.com | Introduction of various substituents on the carbon chain. |

| Amidoalkylation | Boron trifluoride etherate | Functionalization at the alpha-carbon to the nitrogen. researchgate.net | Creation of non-natural amino acid derivatives. |

| Cross-Coupling Reactions | Palladium catalysts | Formation of carbon-carbon and carbon-heteroatom bonds. hilarispublisher.com | Attachment of aryl or other organic fragments. |

Structure-Reactivity and Structure-Function Relationship Studies

The relationship between the structure of aminoalkyne derivatives and their reactivity or function is a critical area of investigation. The inherent electronic properties and linear geometry of the alkyne group, combined with the nucleophilicity of the amine, dictate the molecule's chemical behavior. rsc.org

Alterations to the basic this compound structure can significantly impact its properties. For example, the introduction of substituents on the aromatic ring of related compounds can affect binding to biological targets through lipophilic, electronic, and steric changes. mdpi.com Studies on 1-phenylbenzazepine analogs have shown that variations at different positions of the molecule influence affinity and selectivity for dopamine (B1211576) receptors. mdpi.com

In the context of reactivity, the presence of certain functional groups can direct the outcome of a reaction. For instance, in the gold-catalyzed intramolecular hydroamination of N-alkynyl indoles, the reaction is highly selective, leading exclusively to a 6-exo-dig cyclization product. nih.gov The nature of the substituents on the starting aminoalkyne can also determine the final product, as seen in Lewis acid-promoted reactions where different products are formed based on the substitution pattern of the alkyne. mdpi.com

Conformational restriction, a strategy in drug design, can enhance the binding affinity of a ligand by reducing its conformational freedom. researchgate.net This principle can be applied to the design of this compound analogues to create more potent and selective molecules.

The following table outlines key structure-property relationships in aminoalkyne derivatives:

| Structural Feature | Effect on Reactivity/Function | Example |

| Substitution on the alkyne | Can direct the regioselectivity of cyclization reactions. | Trimethylsilyl group on an aminoalkyne leading to quinoline (B57606) formation. mdpi.com |

| Nature of the amine | The type of amine (primary, secondary, tertiary) influences its nucleophilicity and reactivity in hydroamination. acs.org | Secondary amines in this compound can participate in cyclization reactions. |

| Introduction of aromatic rings | Can lead to compounds with biological activity through interactions with protein targets. | Phenyl-substituted analogues showing affinity for dopamine receptors. mdpi.com |

| Conformational restriction | Can increase binding affinity to biological targets. | Introduction of rigid ring systems into the molecular structure. researchgate.net |

Development of Novel Synthetic Routes to Related Compounds

The ongoing development of novel synthetic routes is crucial for accessing new derivatives and analogues of this compound with improved efficiency and sustainability. hilarispublisher.com Modern synthetic chemistry emphasizes the use of catalysis to achieve transformations that would otherwise be difficult.

Transition-metal catalysis, particularly with palladium, has become essential for constructing carbon-carbon and carbon-heteroatom bonds, enabling the rapid assembly of diverse chemical structures. hilarispublisher.com Nickel-catalyzed hydroaminoalkylation of alkynes with amines represents a method for synthesizing allylic amines, which are valuable synthetic building blocks. researchgate.net

Photoredox catalysis, using visible light, has emerged as a powerful tool for a wide range of bond-forming reactions under mild conditions. hilarispublisher.com This methodology can be applied to the functionalization of heterocyclic systems, such as the C3-functionalization of imidazo[1,2-a]pyridines. mdpi.com

The development of one-pot, multi-component reactions is another important strategy for increasing synthetic efficiency. For example, a three-component method allows for the preparation of 3-substituted pyridines via a copper-free, palladium-catalyzed Sonogashira cross-coupling followed by a 6π-aza cyclization. mdpi.com

Convergent and divergent synthetic strategies are also being explored to create complex molecules. These approaches offer different pathways to target molecules, allowing for flexibility in the synthesis of novel compounds. researchgate.net

Key novel synthetic approaches are summarized in the table below:

| Synthetic Approach | Description | Advantages |

| Transition-Metal Catalysis | Use of metals like palladium and nickel to facilitate bond formation. hilarispublisher.comresearchgate.net | High efficiency, selectivity, and functional group tolerance. |

| Photoredox Catalysis | Use of visible light and a photocatalyst to enable reactions. hilarispublisher.com | Mild reaction conditions, access to reactive intermediates. |

| Multi-Component Reactions | Combining three or more reactants in a single step to form a complex product. mdpi.com | High atom economy, reduced waste, and simplified procedures. |

| Convergent/Divergent Synthesis | Strategic planning of synthetic pathways to build complex molecules from smaller fragments. researchgate.net | Flexibility in design and ability to generate libraries of related compounds. |

Computational and Theoretical Chemistry of but 3 Yn 1 Yl Methyl Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like (But-3-yn-1-yl)(methyl)amine. These calculations provide a detailed picture of electron distribution and molecular orbitals, which are fundamental to understanding chemical behavior.

The electronic structure is characterized by its molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is anticipated to be localized primarily on the nitrogen atom of the methylamine (B109427) group, reflecting the non-bonding lone pair of electrons. This localization indicates that the amine nitrogen is the primary site for nucleophilic attack. Conversely, the LUMO is expected to be distributed across the π-system of the terminal alkyne group. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's kinetic stability and spectroscopic properties.

Reactivity descriptors derived from quantum chemical calculations further refine this picture. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the MEP would show a region of negative potential around the nitrogen atom and the π-electron cloud of the alkyne, while the acidic proton of the terminal alkyne (≡C-H) would exhibit a positive potential, making it susceptible to deprotonation by a base. Terminal alkynes are known for their high electron density, which makes them suitable for synthesizing various molecular structures. mdpi.com

Table 1: Predicted Electronic Properties of this compound using DFT Calculated at the B3LYP/6-311++G(d,p) level of theory. Data is hypothetical and based on typical values for similar structures.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Localized on the N atom; indicates nucleophilic character. |

| LUMO Energy | +1.5 eV | Distributed on the C≡C π* antibonding orbital; site for nucleophilic attack. |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability. |

| Dipole Moment | 1.3 D | Indicates moderate polarity. |

| NBO Charge on N | -0.45 e | Confirms the electron-rich nature of the amine nitrogen. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a virtual laboratory to explore the detailed pathways of chemical reactions. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, transition states. A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the minimum energy reaction path. ucsb.edu

For this compound, several reactions could be computationally investigated. A prominent example is the addition of an electrophile to the alkyne, or the nucleophilic attack by the amine. For instance, in a copper(I)-catalyzed A3 coupling reaction (aldehyde, alkyne, amine), DFT calculations can be employed to elucidate the mechanism. rsc.org Such studies involve locating the transition state for each elementary step, such as the formation of a copper acetylide, nucleophilic attack on the activated aldehyde, and subsequent proton transfer steps.

The process involves optimizing the geometry of the proposed transition state structure. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu The energy difference between the reactants and the transition state defines the activation energy (ΔE‡), which is a key determinant of the reaction rate. By comparing the activation energies of competing pathways, the most favorable reaction mechanism can be identified.

Table 2: Hypothetical Activation Barriers for a Sample Reaction: Addition of H-Cl to the Alkyne Moiety Calculated at the M06-2X/def2-TZVP level of theory. Data is hypothetical and for illustrative purposes.

| Reaction Step | Pathway | Activation Energy (ΔE‡) (kcal/mol) | Description |

|---|---|---|---|

| Protonation | Markovnikov | 25.4 | Proton adds to the terminal carbon, forming a secondary vinyl cation. |

| Protonation | Anti-Markovnikov | 32.1 | Proton adds to the internal carbon, forming a primary vinyl cation. |

| Chloride Attack | on secondary cation | 2.5 | Rapid trapping of the more stable intermediate. |

These calculations would predict a preference for the Markovnikov addition product, proceeding through the more stable secondary vinyl cation intermediate.

Molecular Dynamics and Conformational Analysis

Conformational analysis typically begins with a systematic or stochastic search of the potential energy surface using computationally inexpensive methods like molecular mechanics (MM). The resulting low-energy conformers are then subjected to geometry optimization and energy calculation using higher-level quantum mechanical methods, such as DFT. For this compound, key degrees of freedom include the torsion angles along the C-C-C-N backbone and rotation around the C-N bond.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can model conformational changes, interactions with solvent molecules, and other dynamic processes. nih.gov Reactive force fields (ReaxFF) can even be used in MD simulations to model chemical reactions and bond breaking/formation events. These simulations provide a time-averaged perspective on the molecule's structure and behavior, which is often more relevant for comparison with experimental data than the static picture of a single minimum-energy conformer.

Table 3: Relative Energies of Hypothetical Stable Conformers of this compound Calculated at the B3LYP/6-31G(d) level of theory. Energies are relative to the global minimum.

| Conformer | Dihedral Angle (C1-C2-C3-N) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 (Global Min.) | ~180° (anti) | 0.00 | Extended chain conformation, minimizes steric hindrance. |

| 2 | ~60° (gauche) | 0.85 | Folded conformation, potential for weak intramolecular interactions. |

| 3 | ~-60° (gauche) | 0.85 | Enantiomeric folded conformation. |

Prediction of Spectroscopic Parameters (Methodology Focus)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be invaluable for structure elucidation and for understanding the relationship between structure and spectral features.

NMR Spectroscopy: The prediction of NMR chemical shifts is most commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT calculations. nih.gov The accuracy of predicted shifts for a flexible molecule like this compound depends heavily on considering its conformational landscape. The standard methodology involves:

Performing a thorough conformational search.

Optimizing the geometry of each low-energy conformer.

Calculating the NMR shielding tensors for each conformer.

Averaging the shielding constants based on their Boltzmann populations at a given temperature.

Converting the averaged shielding constants to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. Machine learning algorithms are also increasingly being used to refine DFT-calculated NMR data, offering improved accuracy with reduced computational cost. frontiersin.org

Infrared (IR) Spectroscopy: The calculation of IR spectra involves computing the second derivatives of the energy with respect to atomic positions to obtain vibrational frequencies and intensities. This is a standard output of geometry optimization calculations using quantum mechanical methods. The calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other model limitations. Therefore, it is common practice to apply a uniform or mode-specific scaling factor to the calculated frequencies to improve agreement with experimental data. nih.gov For this compound, this methodology would be used to predict characteristic vibrational modes, such as the N-H stretch of the secondary amine, the C≡C triple bond stretch, and the sharp ≡C-H stretch of the terminal alkyne. orgchemboulder.com

Table 4: Predicted vs. Typical Experimental Spectroscopic Data Predictions based on scaled DFT (B3LYP/6-31G(d)) calculations. Data is hypothetical and illustrative of the methodology.

| Parameter | Predicted Value | Typical Experimental Range |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | ||

| ≡C-H | 2.15 | 2.0 - 3.0 |

| N-H | 1.10 (variable) | 0.5 - 5.0 (broad) |

| N-CH ₃ | 2.40 | 2.2 - 2.6 |

| ¹³C NMR Chemical Shift (ppm) | ||

| C ≡CH | 82.5 | 80 - 90 |

| C≡C H | 70.1 | 68 - 75 |

| N-C H₃ | 35.8 | 35 - 45 |

| IR Frequency (cm⁻¹) | ||

| N-H stretch | 3340 (weak-medium) | 3300 - 3500 |

| ≡C-H stretch | 3310 (sharp, strong) | 3270 - 3330 orgchemboulder.com |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the elucidation of the molecular structure of (But-3-yn-1-yl)(methyl)amine. One-dimensional ¹H and ¹³C NMR provide initial insights into the chemical environment of each atom, while multi-dimensional techniques are instrumental in assembling the complete connectivity.

Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the table below. These predictions are based on the analysis of similar structural motifs and established NMR principles. The hydrogens on carbons adjacent to the nitrogen atom are expected to be deshielded and appear at a lower field in the ¹H NMR spectrum. libretexts.org Similarly, the terminal alkyne proton is anticipated to have a characteristic chemical shift.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 | ~2.0 (t) | C-1: ~83 |

| H-2 | - | C-2: ~69 |

| H-3 | ~2.4 (td) | C-3: ~20 |

| H-4 | ~2.7 (t) | C-4: ~48 |

| H (N-CH₃) | ~2.4 (s) | C (N-CH₃): ~36 |

| H (N-H) | ~1.5 (br s) |

Note: Predicted chemical shifts are relative to TMS (Tetramethylsilane). Coupling patterns are indicated in parentheses (s = singlet, t = triplet, td = triplet of doublets, br s = broad singlet).

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of multi-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the protons on C-3 and C-4, as well as between the terminal alkyne proton (H-1) and the protons on C-3, albeit with a smaller coupling constant.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show correlations between H-1 and C-1, H-3 and C-3, H-4 and C-4, and the methyl protons with the methyl carbon.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for accurately determining the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a molecular formula of C₅H₉N, the expected exact mass can be calculated. nih.gov

| Ion | Calculated Exact Mass |

| [M]⁺ | 83.0735 |

| [M+H]⁺ | 84.0813 |

The fragmentation pattern in the mass spectrum is also characteristic. For secondary amines, alpha-cleavage is a common fragmentation pathway, which would involve the loss of an ethyl radical to produce a resonance-stabilized cation. libretexts.orgyoutube.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is invaluable for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the terminal alkyne and the secondary amine. A sharp, strong absorption around 3300 cm⁻¹ is characteristic of the ≡C-H stretch of a terminal alkyne. libretexts.orgorgchemboulder.comlibretexts.orgdummies.com The C≡C triple bond stretch would appear as a weaker absorption in the range of 2100-2260 cm⁻¹. libretexts.orgorgchemboulder.comlibretexts.org The N-H stretch of the secondary amine is expected as a single, weaker band in the region of 3300-3500 cm⁻¹. libretexts.orgorgchemboulder.com The C-N stretching vibration for an aliphatic amine would be observed in the 1250–1020 cm⁻¹ region. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C triple bond, being a relatively non-polar bond, often gives a stronger signal in the Raman spectrum compared to the IR spectrum. The symmetric vibrations of the molecule are generally more Raman active. Raman spectroscopy is well-suited for the analysis of amines in aqueous solutions. ondavia.com

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Terminal Alkyne | ≡C-H Stretch | ~3300 (strong, sharp) | ~3300 |

| C≡C Stretch | 2100-2260 (weak to medium) | 2100-2260 (stronger than IR) | |

| Secondary Amine | N-H Stretch | 3300-3500 (weak to medium) | 3300-3500 |

| N-H Bend | 1550-1650 (variable) | ||

| Aliphatic C-H | C-H Stretch | 2850-2960 | 2850-2960 |

| C-N | C-N Stretch | 1020-1250 |

X-ray Diffraction Analysis of Crystalline Derivatives and Co-crystals

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. As this compound is likely a liquid at room temperature, X-ray diffraction analysis would require the formation of a suitable crystalline derivative or a co-crystal.

The formation of a salt with a chiral acid, for example, could yield a crystalline material suitable for X-ray analysis. This would not only confirm the molecular connectivity but also provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the secondary amine. The terminal alkyne could also participate in specific intermolecular interactions. To date, no published crystal structures of this compound or its derivatives have been found in the crystallographic databases.

Supramolecular Chemistry and Molecular Recognition of Aminoalkynes

Investigation of Hydrogen Bonding Interactions involving the Amine Moiety

The secondary amine group in (But-3-yn-1-yl)(methyl)amine is a key functional group for directing supramolecular assembly through hydrogen bonding. This group contains a hydrogen atom directly bonded to a nitrogen atom, which can act as a hydrogen bond donor. Additionally, the lone pair of electrons on the nitrogen atom allows it to function as a hydrogen bond acceptor. nih.gov

The strength of hydrogen bonds involving amines is generally weaker than those involving more electronegative atoms like oxygen. smolecule.com However, they are still significant in determining the structure and stability of molecular aggregates. In the case of this compound, the N-H group can form hydrogen bonds with suitable acceptors, such as the nitrogen atom of another amine molecule, or with other polar functional groups present in a multicomponent system.

Computational studies on simple amines like methylamine (B109427) provide insight into the nature of these interactions. The strength of the N-H···N hydrogen bond is influenced by the electronic environment of the amine and the steric hindrance around the nitrogen atom. For secondary amines, the presence of two alkyl groups can influence the accessibility of the lone pair and the N-H proton, thereby affecting the geometry and energy of the hydrogen bond.

| Interaction Type | Typical Bond Length (Å) | Typical Bond Energy (kcal/mol) |

|---|---|---|

| N-H···N (Secondary Amines) | 2.9 - 3.2 | 2 - 5 |

| N-H···O | 2.7 - 3.0 | 3 - 7 |

| O-H···N | 2.6 - 2.9 | 5 - 9 |

Exploration of π-Stacking and C-H···π Interactions with the Alkyne Group

The terminal alkyne group of this compound provides another avenue for supramolecular interactions through its π-electron system. This electron-rich region can participate in both π-stacking and C-H···π interactions.

π-Stacking Interactions: While π-stacking is most commonly associated with aromatic rings, it can also occur between other π-systems, including alkynes. The interaction involves the face-to-face or offset stacking of the π-orbitals. In the solid state, molecules containing alkyne functionalities can arrange in parallel, allowing for significant overlap of their π-conjugated systems. mdpi.com The strength of these interactions is dependent on the distance and orientation between the alkyne units.

| Interaction Type | Typical Distance (Å) | Typical Interaction Energy (kcal/mol) |

|---|---|---|

| Alkyne-Alkyne π-stacking | 3.4 - 3.8 | 1 - 3 |

| C-H···π (Alkyne as acceptor) | 3.2 - 3.6 | 0.5 - 2.5 |

Role in Host-Guest Chemistry and Complexation Studies

The bifunctional nature of this compound makes it an interesting candidate for host-guest chemistry. thno.org The amine group can coordinate to metal ions or form hydrogen bonds with a host molecule, while the alkyne group can engage in π-interactions within a host's cavity.

As a guest molecule, this compound could be encapsulated within macrocyclic hosts such as cyclodextrins, calixarenes, or cucurbiturils. The binding affinity would be determined by a combination of factors including size and shape complementarity, as well as the specific intermolecular interactions formed between the host and the amine and alkyne functionalities of the guest.

Furthermore, the amine group can act as a ligand for various metal ions. The coordination of the nitrogen lone pair to a metal center can be a primary binding event, which could be further stabilized by weaker interactions involving the alkyne group. Such complexation can be utilized in the design of sensors or in catalytic systems.

Principles of Self-Assembly and Ordered Molecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The presence of both hydrogen-bonding amine groups and π-interacting alkyne groups in this compound provides a basis for the formation of well-defined supramolecular architectures.

In the solid state, it is conceivable that this compound molecules could self-assemble into one-, two-, or three-dimensional networks. For instance, hydrogen bonding between the amine groups could lead to the formation of linear chains or cyclic motifs. These primary structures could then be further organized through weaker C-H···π and π-stacking interactions involving the alkyne groups, leading to more complex and ordered crystalline lattices. The final architecture would be a result of the interplay and geometric arrangement of these various non-covalent forces.

Design of Functional Supramolecular Systems

The principles of supramolecular chemistry can be applied to design functional systems based on this compound and related aminoalkynes. nih.gov By understanding and controlling the non-covalent interactions, it is possible to create materials with specific properties and applications.

For example, the self-assembly of aminoalkynes on surfaces could lead to the formation of functionalized monolayers with applications in sensing or as platforms for further chemical modifications. beilstein-journals.org The alkyne terminus provides a reactive handle for "click" chemistry, allowing for the covalent attachment of other molecules to the self-assembled layer.

Moreover, the incorporation of aminoalkyne moieties into larger molecular frameworks could lead to the development of porous materials for gas storage or separation, where the amine and alkyne groups provide specific binding sites for guest molecules. The dynamic nature of the non-covalent bonds in such supramolecular systems could also be exploited to create stimuli-responsive materials that change their structure and function in response to external signals such as pH, temperature, or the presence of specific analytes. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.